An In-depth Technical Guide to 7-Fluoro-triazolo[1,5-a]pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Fluoro-triazolo[1,5-a]pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its isosteric relationship with purines and its broad range of biological activities. This technical guide focuses on a specific, fluorinated analogue, 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine, providing a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising core structure.
Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyridine Scaffold
The fusion of a 1,2,4-triazole ring with a pyridine ring gives rise to the[1][2][3]triazolo[1,5-a]pyridine system, a class of compounds with significant interest in pharmaceutical and agrochemical research.[4] Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, including kinases and phosphodiesterases.[5][6] The introduction of a fluorine atom at the 7-position of this scaffold can profoundly influence its physicochemical properties, such as lipophilicity and metabolic stability, making 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine an attractive building block for the synthesis of new chemical entities with potentially enhanced therapeutic profiles.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine is essential for its effective use in synthesis and drug design.
Core Structure and Identification
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Molecular Formula: C₆H₄FN₃[3]
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Canonical SMILES: c1cn2c(ncn2)cc1F[3]
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InChI Key: FARTXWDRAXYBNL-UHFFFAOYSA-N[3]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 137.11 g/mol | PubChem[3] |
| Exact Mass | 137.03892530 Da | PubChem[3] |
| XLogP3 (Lipophilicity) | 0.8 | PubChem[3] |
| Purity | Typically ≥97% | CymitQuimica[7] |
| Appearance | Expected to be a solid at room temperature. | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General Knowledge |
Synthesis of 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established routes. One of the most direct methods for preparing the 7-fluoro derivative involves the reaction of a suitably substituted fluorinated pyridine with a reagent that provides the triazole ring. A plausible and efficient synthetic approach is the base-promoted tandem SNAr/Boulton-Katritzky rearrangement of a 2-fluoropyridine derivative.[8]
General Synthetic Protocol
The following protocol outlines a general procedure for the synthesis of[1][2][3]triazolo[1,5-a]pyridines, which can be adapted for the 7-fluoro derivative.
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Starting Material: Begin with a commercially available fluorinated pyridine, such as 2-amino-4-fluoropyridine.
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Formation of the Triazole Precursor: React the aminopyridine with a suitable reagent to introduce the atoms necessary for the triazole ring. A common method involves the cyclization of an N-(pyrid-2-yl)formamidoxime.[8]
-
Cyclization: Induce cyclization of the intermediate, often under mild conditions with a dehydrating agent like trifluoroacetic anhydride, to form the fused triazolo[1,5-a]pyridine ring system.[8]
-
Purification: The final product is typically purified by column chromatography on silica gel.
Reactivity and Chemical Behavior
The reactivity of 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine is dictated by the electron-deficient nature of the pyridine ring and the electron-rich character of the triazole ring. The fluorine atom at the 7-position acts as a weak deactivating group and can influence the regioselectivity of electrophilic and nucleophilic substitution reactions.
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Electrophilic Aromatic Substitution: Electrophilic attack is predicted to occur preferentially on the pyridine ring, with the position of substitution influenced by the directing effects of the fused triazole and the fluorine atom.
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Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position is a potential site for nucleophilic aromatic substitution, particularly with strong nucleophiles.
Applications in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key component in a number of biologically active molecules. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine a valuable starting point for the development of novel therapeutics.
Kinase Inhibition
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine core have been identified as potent inhibitors of various kinases, including Janus kinase 2 (JAK2).[5] These compounds often act as ATP mimetics, binding to the ATP-binding pocket of the kinase. The fluorine atom can be strategically employed to modulate the electronic properties of the molecule and improve its interaction with the target protein.
Phosphodiesterase (PDE) Inhibition
Substituted[1][2][3]triazolo[1,5-a]pyrimidines have been investigated as inhibitors of phosphodiesterase 2 (PDE2), which are potential therapeutic targets for neurological and psychiatric disorders.[6][9]
Antibacterial Agents
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has also been explored for the development of novel antibacterial agents, particularly against resistant strains of bacteria such as Enterococcus faecium.[10]
Experimental Protocols for Characterization
The unambiguous characterization of 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine is crucial for its use in research and development. The following sections provide detailed, step-by-step methodologies for its analysis using modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Protocol for ¹H and ¹³C NMR Analysis:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the respective nuclei.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak) and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.
-
Process the data similarly to the ¹H spectrum.
-
Chemical shifts are referenced to the solvent peak.
-
Expected Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the four aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The ¹³C NMR spectrum will display six signals for the six unique carbon atoms, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the accurate mass to calculate the elemental composition and confirm that it matches C₆H₅FN₃⁺.
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Safety and Handling
As a fluorinated heterocyclic compound, 7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine represents a valuable building block for the development of novel small-molecule therapeutics. Its unique combination of a biologically active scaffold and the modulating effects of a fluorine substituent makes it a compelling starting point for medicinal chemistry campaigns targeting a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and potential applications, with the aim of facilitating further research and innovation in this exciting area of drug discovery.
References
-
What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Retrieved from [Link]
-
April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (2017, April). Retrieved from [Link]
-
7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine | C6H4FN3 | CID 130065017 - PubChem. (n.d.). Retrieved from [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed. (2012, June 14). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - MDPI. (2022, August 5). Retrieved from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The X‐ray crystal structure of compound 7, shown with 30% probability... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC. (n.d.). Retrieved from [Link]
-
AND TRIAZOLO[l,S-a1PYRIDINES 1. (n.d.). Retrieved from [Link]
-
US11186582B2 - Substituted[1][2][3]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors - Google Patents. (n.d.). Retrieved from
-
UA122423C2 -[1][2][3]TRIAZOLO[1,5-a]PYRIMIDIN-7-YL COMPOUND - Google Patents. (n.d.). Retrieved from
-
Atom-efficient synthesis of hybrid molecules combining fragments of triazolopyrimidines and 3-ethoxycarbonyl-1-ethyl. (n.d.). Retrieved from [Link]
-
Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com. (n.d.). Retrieved from [Link]
-
Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs - ResearchGate. (2020, August 2). Retrieved from [Link]
-
7-Fluoro-[1][2][3]triazolo[1,5-a]pyridine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
-
7-fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine - NextSDS. (n.d.). Retrieved from [Link]
-
WO2018083098A1 -[1][2][3]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors. (n.d.). Retrieved from
-
Chemical and X-ray crystallographic study of meso-ionic derivatives of s-triazolo[4,3-a]pyridine - RSC Publishing. (n.d.). Retrieved from [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one - MDPI. (2023, January 23). Retrieved from [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC. (2024, October 8). Retrieved from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (2023, June 29). Retrieved from [Link]
- Triazolo pyrazine derivative A crystal form and preparation method thereof - Google Patents. (n.d.).
-
7-Amino-[1][2][3]triazolo[1,5-a][1][5][7]triazines as CK1δ inhibitors - Unipd. (2024, July 17). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine | C6H4FN3 | CID 130065017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US11186582B2 - Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 7. 7-FLUORO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE | CymitQuimica [cymitquimica.com]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. WO2018083098A1 - [1,2,4]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors - Google Patents [patents.google.com]
- 10. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
